AMT hydrochloride
Overview
Description
It has a molecular weight of 166.67 and a chemical formula of C5H10N2S.HCl . This compound is primarily used in scientific research due to its ability to inhibit iNOS selectively, making it valuable in studies related to nitric oxide signaling and related pathways.
Mechanism of Action
Target of Action
AMT hydrochloride is a potent, selective, and reversible inhibitor of inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a free radical molecule involved in several physiological and pathological processes. This compound is approximately 30 and 40 times more selective for iNOS over neuronal NOS (nNOS) and endothelial NOS (eNOS), respectively .
Mode of Action
It is known to inhibit inos, thereby reducing the production of no . This inhibition is believed to be achieved through the interaction of this compound with the active site of the iNOS enzyme .
Biochemical Pathways
This compound affects the nitric oxide synthase pathway. By inhibiting iNOS, it reduces the production of NO, a molecule involved in various physiological processes such as neurotransmission, immune response, and vasodilation . The inhibition of iNOS can therefore impact these processes, potentially leading to various downstream effects.
Pharmacokinetics
It is known that the compound is well absorbed orally, and its elimination is primarily through renal clearance . The apparent volume of distribution is inversely related to dose, which may account for an increase in plasma concentration as a function of dose .
Biochemical Analysis
Biochemical Properties
AMT hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of iNOS. It exhibits a high affinity for iNOS with an IC50 value of 3.6 nM, making it approximately 30 and 40 times more selective over neuronal NOS (nNOS) and endothelial NOS (eNOS), respectively . The compound interacts with the active site of iNOS, preventing the conversion of L-arginine to nitric oxide and citrulline. This inhibition is reversible, allowing for controlled modulation of nitric oxide levels in various biological systems.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In macrophages, it inhibits the production of nitric oxide, a key mediator of inflammation and immune responses . This reduction in nitric oxide levels can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in activated microglia . Additionally, it can modulate the activity of other signaling molecules, thereby impacting cellular functions such as apoptosis and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the heme group within the active site of iNOS. This interaction disrupts the enzyme’s ability to catalyze the production of nitric oxide from L-arginine . By inhibiting iNOS, this compound reduces the levels of nitric oxide, which in turn affects various downstream signaling pathways. This inhibition can lead to decreased activation of nuclear factor-kappa B (NF-κB) and other transcription factors involved in inflammatory responses . Furthermore, this compound can influence gene expression by altering the levels of nitric oxide, which acts as a signaling molecule in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its activity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can maintain its inhibitory effects on iNOS for extended periods, although gradual degradation may occur under certain conditions . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained reductions in nitric oxide levels and associated cellular functions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively inhibits iNOS activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Studies have shown that there is a threshold dose beyond which the compound’s inhibitory effects on iNOS are maximized, and further increases in dosage do not result in additional benefits. It is crucial to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an iNOS inhibitor. The compound is metabolized in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of enzymes such as cytochrome P450, which catalyze the oxidation and conjugation of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its bioavailability, efficacy, and potential for drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is readily absorbed and distributed throughout the body, with a preference for tissues with high iNOS expression . This compound can cross cellular membranes and accumulate in intracellular compartments, where it exerts its inhibitory effects on iNOS. The distribution of this compound can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with iNOS and other cellular components . The compound’s subcellular localization is influenced by its chemical properties and the presence of targeting signals. This compound can also be found in other subcellular compartments, such as the mitochondria and endoplasmic reticulum, where it may exert additional effects on cellular functions . The precise localization of this compound within cells can impact its activity and efficacy as an iNOS inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
AMT hydrochloride can be synthesized through various methods. One common approach involves the reaction of 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the compound. The final product is then subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
AMT hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as sodium periodate.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Sodium periodate in acidic media is commonly used for the oxidation of this compound.
Reduction: Specific reducing agents and conditions are employed depending on the desired product.
Substitution: Various reagents can be used for substitution reactions, depending on the target functional group.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation of this compound with sodium periodate can yield different oxidized derivatives .
Scientific Research Applications
AMT hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies related to nitric oxide signaling.
Biology: Employed in studies investigating the role of nitric oxide in biological systems.
Medicine: Used in research related to the inhibition of iNOS and its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
AMT hydrochloride can be compared with other similar compounds, such as:
Amitriptyline hydrochloride: Another compound with similar inhibitory effects on iNOS but with different chemical properties and applications.
4’-Aminomethyltrioxsalen hydrochloride: A compound used in nucleic acid crosslinking with different mechanisms of action and applications.
Uniqueness
This compound is unique due to its high selectivity and potency as an iNOS inhibitor. This makes it particularly valuable in research focused on nitric oxide signaling and related pathways .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique properties as a selective iNOS inhibitor make it a valuable tool in studies related to nitric oxide signaling, biology, medicine, and industry.
Properties
IUPAC Name |
6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S.ClH/c1-4-2-3-7-5(6)8-4;/h4H,2-3H2,1H3,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJCRMIQAMEJNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN=C(S1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369928 | |
Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21463-31-0 | |
Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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